3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .
Synthesis Analysis
Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including this compound, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical and Chemical Properties Analysis
This compound has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .Scientific Research Applications
Functionalization and Metalation of Halopyridines
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and its analogs have been explored for their potential in functionalization and metalation. Studies have demonstrated the conversion of similar halopyridines into various carboxylic acids through selective deprotonation and carboxylation processes. This highlights the versatility of these compounds in synthesizing diverse chemical structures (Cottet et al., 2004).
Spectroscopic and Optical Studies
In the field of spectroscopy and optics, compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to this compound, have been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies also involve exploring their non-linear optical properties and interactions with DNA, highlighting their potential in biochemistry and materials science (Vural & Kara, 2017).
Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines, a class of compounds relevant in medicinal chemistry, has been explored using this compound and similar halopyridines. This research is significant for developing new heterocyclic compounds with potential pharmaceutical applications (Greszler & Stevens, 2009).
Functionalization of Pyridine Derivatives
The deprotonative functionalization of pyridine derivatives, including those with structures similar to this compound, has been demonstrated. These compounds react efficiently with aldehydes, indicating their usefulness in synthesizing various aldehyde-based products (Shigeno et al., 2019).
Halogen Shuffling in Pyridines
Research on halogen shuffling in pyridines, where compounds like this compound are treated with lithium diisopropylamide and iodine, demonstrates the possibilities of obtaining various iodo derivatives. This method opens up new pathways for manipulating halopyridines for different synthetic applications (Mongin et al., 1998).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. This reaction is widely used in organic chemistry, including the synthesis of pharmaceuticals and agrochemicals .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of pharmaceuticals , which could potentially enhance the bioavailability of compounds containing this group.
Result of Action
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , which could potentially lead to the formation of new carbon-carbon bonds in target molecules.
Action Environment
The action of 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the outcome of Suzuki–Miyaura coupling reactions . Furthermore, the trifluoromethyl group is known to improve the metabolic stability and lipophilicity of pharmaceuticals , suggesting that it could potentially enhance the compound’s stability and efficacy in biological environments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPWCYFBMOFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.